![molecular formula C10H8N2O3 B13346511 Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13346511.png)
Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo ring fused to a pyridine ring, with a formyl group at the 1-position and a carboxylate group at the 3-position. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions, followed by formylation and esterification steps . The reaction conditions often require the use of catalysts such as Lewis acids or transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis to achieve high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Methyl 1-carboxyimidazo[1,5-a]pyridine-3-carboxylate.
Reduction: Methyl 1-hydroxymethylimidazo[1,5-a]pyridine-3-carboxylate.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into the active sites of certain enzymes, disrupting their normal function and leading to biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate: Similar structure but different position of the formyl and carboxylate groups.
Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate: Ethyl ester variant with different substitution pattern.
Uniqueness
Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the formyl and carboxylate groups can significantly affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)9-11-7(6-13)8-4-2-3-5-12(8)9/h2-6H,1H3 |
Clave InChI |
CYXHGRBQGGXMDN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=C2N1C=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


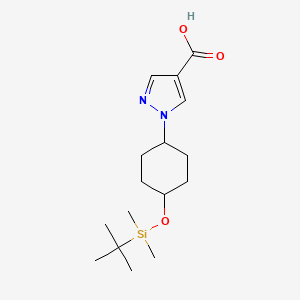
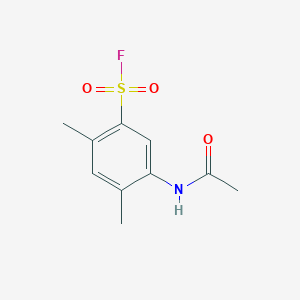
![6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13346453.png)

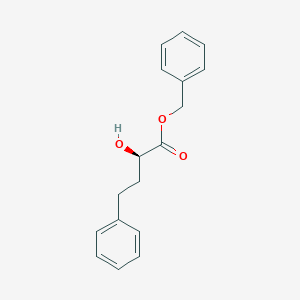
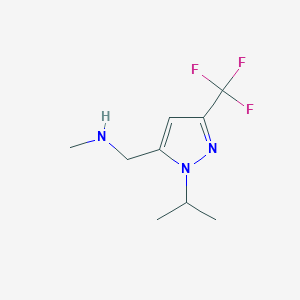
![5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13346482.png)
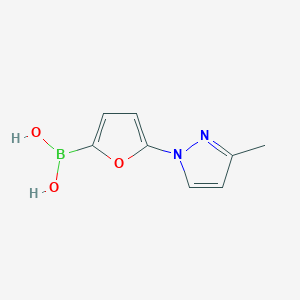
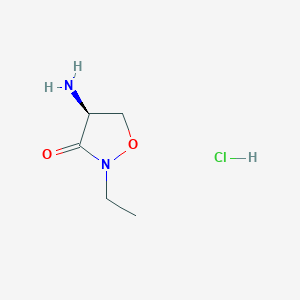
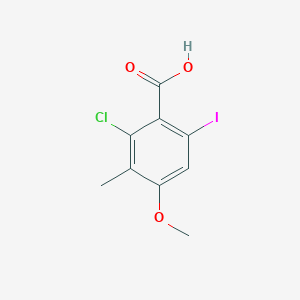
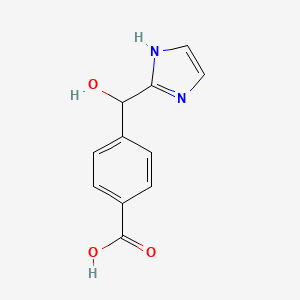
![1-[5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethan-1-one](/img/structure/B13346503.png)

![3-Thia-9-azaspiro[5.5]undecane-8,10-dione](/img/structure/B13346512.png)
